2-(Benzo[d]oxazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H9NO3/c1-6(10(12)13)7-2-3-9-8(4-7)11-5-14-9/h2-6H,1H3,(H,12,13) |
InChI Key |
HRYFKWATXKFOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Antimicrobial Activity: The chiral hydroxyl group at C2 in 2-(benzo[d]oxazol-5-yl)propanoic acid derivatives is critical for activity. The (R)-configuration exhibits higher potency (MIC: 1 µg/mL) than the (S)-form (MIC: 8 µg/mL) against Staphylococcus aureus .
- Anti-Psoriatic Activity : CBA reduces psoriasis-like dermatitis in mice by 60% (vs. 70% for methotrexate) but with negligible hepatotoxicity, unlike methotrexate .
- Anticonvulsant Activity : Alkylthio-substituted benzoxazole derivatives show ED₅₀ values of 15–30 mg/kg in seizure models, attributed to enhanced blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance anti-inflammatory and antimicrobial activity by increasing electrophilicity .
- Hydroxyl Groups : Improve solubility and target binding via hydrogen bonding. Chiral hydroxyl configurations dictate enantioselective efficacy .
- Aromatic Extensions (e.g., bromophenyl) : In OGT 2115, these groups enhance heparanase inhibition by mimicking heparan sulfate substrates .
Core Heterocycle Comparison :
Preparation Methods
Nitrophenol Reduction and Cyclization
A patent (CN104292179A) outlines a four-step synthesis starting from 2-nitro-4-methylphenol .
-
Reduction : Catalytic hydrogenation (10% Pd/C, MeOH) converts 2-nitro-4-methylphenol to 2-amino-4-methylphenol (91% yield).
-
Cyclization : Reaction with potassium ethyl xanthonate in pyridine forms 5-methylbenzo[d]oxazole-2-(3H)-thione (88% yield).
-
Chlorination : Treatment with SOCl₂ yields 2-chloro-5-methylbenzo[d]oxazole .
-
Oxidation : Tin(IV) oxide in CH₂Cl₂ oxidizes the methyl group to a carboxylic acid, producing the target compound (48% yield).
Key Insight : Chlorination and oxidation steps are critical for introducing the propanoic acid moiety, though the final oxidation efficiency requires optimization.
Mitsunobu Reaction for Chiral Derivatives
Asymmetric Synthesis of (S)-Isomers
Zhang et al. (2016) synthesized chiral analogs via Mitsunobu coupling:
-
Evans Amide Formation : 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is converted to an Evans amide using (R)-4-isopropyloxazolidin-2-one (97% yield).
-
Davis Oxidation : Generates a chiral hydroxyl intermediate (65% yield).
-
Mitsunobu Coupling : Reaction with 4-tert-butylphenol (DIAD, Ph₃P) introduces the phenoxy group (69% yield).
-
Hydrolysis : LiOH-mediated ester hydrolysis yields the propanoic acid (70–97% yield).
Advantage : High enantiomeric excess (>95%) is achieved, making this method ideal for pharmacologically active isomers.
EDCI-Mediated Amide Coupling
Fragment Assembly for Antibacterial Agents
A study on Cryptosporidium inhibitors (PMC3756936) employed EDCI·HCl to couple benzoxazole amines with propanoic acids:
-
Benzoxazole Amine Synthesis : Reductive hydrogenation of 5-nitro-2-arylbenzoxazoles (10% Pd-C) yields 5-amine-2-arylbenzoxazoles .
-
Ester Hydrolysis : Racemic esters are hydrolyzed to acids using NaOH (THF/H₂O).
-
Coupling : EDCI·HCl mediates amide bond formation between the benzoxazole amine and propanoic acid (65–88% yield).
Example : Coupling (S)-2-(2,3-dichlorophenoxy)propionic acid with 5-amine-2-(4-pyridyl)benzoxazole gave IC₅₀ values of 1.2 nM against bacterial targets.
Horner-Wadsworth-Emmons Olefination
Phosphonate-Based Chain Elongation
A multi-step approach (J. Chem. Pharm. Res., 2016) utilized Horner-Wadsworth-Emmons olefination to introduce the propanoic acid chain:
-
Phosphonate Synthesis : 2-Chloromethylbenzoxazole reacts with triethyl phosphite to form a phosphonate intermediate (88% yield).
-
Olefination : Condensation with aldehydes (NaH, THF) followed by hydrogenation (PtO₂) yields substituted propanoates.
-
Hydrolysis : LiOH converts esters to acids (70–97% yield).
Notable Compound : (S)-2-(4-tert-Butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid showed MIC values of 0.098 μg/mL against Bacillus subtilis.
Electrochemical Synthesis of Benzoxazole Core
Indirect Electrosynthesis
An electrochemical method (ACS JOC, 2017) generates benzoxazoles via iodine(III) mediators:
-
I(III) Mediator Generation : Anodic oxidation of iodoarenes in HFIP produces λ³-iodane.
-
Cyclization : Reaction with ortho-iminophenols forms benzoxazole rings (75–90% yield).
-
Post-Functionalization : Propanoic acid chains are introduced via ester hydrolysis or coupling.
Advantage : Avoids harsh oxidizing agents, enabling compatibility with acid-sensitive groups.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitrophenol Cyclization | Reduction, Cyclization, Oxidation | 48 | Scalable | Low oxidation efficiency |
| Mitsunobu Reaction | Evans Amide, Asymmetric Coupling | 70–97 | High enantioselectivity | Multi-step, costly reagents |
| EDCI Coupling | Amine-Acid Coupling | 65–88 | Modular design | Requires pre-formed fragments |
| Electrochemical | I(III)-Mediated Cyclization | 75–90 | Mild conditions | Specialized equipment |
Q & A
Q. What are the common synthetic routes for 2-(Benzo[d]oxazol-5-yl)propanoic acid, and what experimental conditions optimize yield?
The compound can be synthesized via a one-step procedure using sodium hydroxide in ethanol under reflux, achieving moderate yields . Another route involves coupling 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate using DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous tetrahydrofuran (THF), followed by silica gel chromatography for purification . Key variables include reaction temperature (80°C), solvent selection (THF or ethanol), and reagent stoichiometry.
Q. How is enantiomeric purity of chiral derivatives of this compound characterized?
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Daicel Chiralpak IG column) is employed. Mobile phases such as n-hexane/iPrOH (9:1 v/v) with 0.1% trifluoroacetic acid (TFA) enable precise determination of enantiomeric excess (ee). Retention times and UV detection at 210 nm are critical parameters .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow hazard codes P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use personal protective equipment (PPE) and ensure proper ventilation. Store at 4°C to maintain stability .
Advanced Research Questions
Q. How can chiral synthesis of this compound derivatives be optimized for biological activity?
The (S)-configuration at the propanoic acid side chain significantly enhances antibacterial efficacy. For example, (S)-2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives show MIC values <1 µg/mL against Gram-positive bacteria. Chiral resolution via HPLC and asymmetric catalysis (e.g., chiral auxiliaries) are key methodologies .
Q. What structural modifications improve the compound’s pharmacokinetic properties while retaining activity?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzoxazole ring improves metabolic stability. Esterification of the carboxylic acid moiety (e.g., ethyl ester derivatives) enhances cell permeability, as demonstrated in prodrug strategies for anti-inflammatory agents like Benoxaprofen .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
Discrepancies often arise from impurities in intermediates or racemic mixtures. Use orthogonal analytical methods (e.g., NMR, HPLC, mass spectrometry) to verify purity and stereochemistry. For biological assays, ensure standardized MIC testing protocols (e.g., CLSI guidelines) to minimize variability .
Q. What role does the benzo[d]oxazole moiety play in target binding for antimicrobial applications?
The benzoxazole ring facilitates π-π stacking with bacterial enzyme active sites, such as inosine 5'-monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum. Computational docking studies suggest hydrophobic interactions with conserved residues (e.g., Val263, Leu267) enhance inhibitory potency .
Methodological Tables
Key Findings from Literature
- The (S)-enantiomer of this compound derivatives exhibits 10-fold higher antibacterial activity than the (R)-form .
- Ethyl ester derivatives serve as intermediates for NSAIDs like Benoxaprofen, with clinical relevance in reducing inflammation .
- Impurity profiling via NMR (e.g., δ 8.64 ppm for aromatic protons) ensures batch consistency in pharmaceutical synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
